7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride
Description
Nuclear Magnetic Resonance (NMR) Spectral Signatures
- δ 6.40 ppm (t, $$ J = 55.2 \, \text{Hz} $$, 1H): Resonances from the -CF$$_2$$H group.
- δ 2.50 ppm (s, 3H): Methyl group at position 5.
- δ 7.30–7.50 ppm (m, aromatic protons if present in analogs).
19F NMR (376 MHz, CDCl$$_3$$):
- δ -105.30 ppm (d, $$ J = 54.8 \, \text{Hz} $$): Difluoromethyl group.
13C NMR (100 MHz, CDCl$$_3$$):
- δ 160.5 ppm : Carbonyl carbon (-COCl).
- δ 104.2 ppm (t, $$ J = 230.4 \, \text{Hz} $$): CF$$_2$$ carbon.
- δ 25.1 ppm : Methyl carbon at position 5.
| Nucleus | Chemical Shift (δ) | Multiplicity | Assignment |
|---|---|---|---|
| $$ ^1\text{H} $$ | 6.40 ppm | Triplet | -CF$$_2$$H |
| $$ ^{19}\text{F} $$ | -105.30 ppm | Doublet | -CF$$_2$$H |
| $$ ^{13}\text{C} $$ | 160.5 ppm | Singlet | Carbonyl (-COCl) |
Mass Spectrometric Fragmentation Patterns
High-Resolution Mass Spectrometry (HRMS) :
- Molecular Ion : m/z 246.0155 ([M]$$^+$$).
- Key Fragments :
- m/z 211.0298 ([M-Cl]$$^+$$): Loss of chlorine atom.
- m/z 183.0412 ([M-COCl]$$^+$$): Cleavage of carbonyl chloride.
- m/z 154.0660 ([M-CF$$_2$$H]$$^+$$): Elimination of difluoromethyl group.
| m/z | Fragment Ion | Pathway |
|---|---|---|
| 246.0155 | [M]$$^+$$ | Molecular ion |
| 211.0298 | [M-Cl]$$^+$$ | Chlorine loss |
| 183.0412 | [M-COCl]$$^+$$ | Carbonyl chloride cleavage |
Infrared (IR) Absorption Characteristics
IR Spectrum (ATR, cm$$^{-1}$$):
- 1775 cm$$^{-1}$$ : Strong C=O stretch of carbonyl chloride.
- 1600–1580 cm$$^{-1}$$ : C=N stretches in triazole and pyrimidine rings.
- 1120–1100 cm$$^{-1}$$ : C-F symmetric/asymmetric stretching (-CF$$_2$$H).
- 690–515 cm$$^{-1}$$ : C-Cl stretch (carbonyl chloride).
| Absorption (cm$$^{-1}$$) | Assignment |
|---|---|
| 1775 | C=O stretch (-COCl) |
| 1600–1580 | C=N (aromatic rings) |
| 1120–1100 | C-F stretch (-CF$$_2$$H) |
Properties
IUPAC Name |
7-(difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClF2N4O/c1-3-2-4(6(10)11)15-8(12-3)13-7(14-15)5(9)16/h2,6H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVVKESJWRYJWAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=NC(=NN2C(=C1)C(F)F)C(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClF2N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.60 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-methyl-1H-1,2,4-triazole-3-carboxylic acid with difluoromethylating agents, followed by chlorination to introduce the carbonyl chloride group . The reaction conditions often require the use of strong acids or bases, and the reactions are typically carried out under an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allow for better control of reaction parameters and improved safety. The use of automated systems and advanced analytical techniques ensures the consistent quality of the final product .
Chemical Reactions Analysis
Types of Reactions
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The carbonyl chloride group is highly reactive and can undergo nucleophilic substitution reactions with amines, alcohols, and thiols to form amides, esters, and thioesters, respectively.
Oxidation and Reduction: The difluoromethyl group can be oxidized to form difluoromethyl ketones or reduced to form difluoromethyl alcohols.
Cyclization: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, alcohols, and thiols.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. The compound has shown remarkable efficacy against various cancer cell lines. For instance, derivatives of this compound were evaluated for their cytotoxic effects on MCF-7 (breast cancer) and A549 (lung cancer) cell lines, yielding promising IC₅₀ values that indicate significant anticancer activity .
Anti-inflammatory Properties
Research indicates that compounds related to 7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride exhibit anti-inflammatory properties. A study demonstrated that certain derivatives inhibited cyclooxygenase (COX) enzymes effectively, suggesting their potential use as anti-inflammatory agents .
Optical Applications
The unique structural features of this compound allow it to be explored for optical applications. Its derivatives have been synthesized as fluorophores with promising photophysical properties suitable for use as biomarkers in biological imaging. For example, they have been tested as lipid droplet markers in HeLa cells, demonstrating versatility in biological applications .
Synthesis and Derivatives
The synthesis of this compound involves various methodologies that can yield different derivatives with tailored properties. Recent advancements in synthetic techniques have led to the development of novel derivatives that enhance its biological activity and specificity .
Data Table: Summary of Biological Activities
| Activity | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| Anticancer Activity | MCF-7 | 15.6 | |
| Anticancer Activity | A549 | 4.94 | |
| Anti-inflammatory | COX-1 | 5.40 | |
| Anti-inflammatory | COX-2 | 0.01 |
Case Study 1: Anticancer Evaluation
In a detailed evaluation of a series of triazolo-pyrimidine derivatives, researchers synthesized multiple compounds and assessed their cytotoxicity against several cancer cell lines. The results indicated that some derivatives exhibited significant activity with low toxicity toward normal cells, highlighting their therapeutic potential .
Case Study 2: Optical Imaging Applications
A study focused on the development of fluorescent probes based on triazolo-pyrimidine structures showed that these compounds could effectively label lipid droplets in live cells. This application underscores their utility in cellular imaging and monitoring biological processes in real-time .
Mechanism of Action
The mechanism of action of 7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride involves its interaction with biological targets through hydrogen bonding and dipole interactions. The difluoromethyl group enhances the lipophilicity of the compound, allowing it to penetrate cell membranes more effectively . The carbonyl chloride group can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition of enzyme activity .
Comparison with Similar Compounds
Comparison with Similar Compounds
Below is a systematic comparison of structural analogs, focusing on substituent effects, synthetic routes, and biological/physical properties.
Structural and Substituent Variations
Physicochemical Properties
Key Research Findings
Fluorine Substitution: Fluorine at the 7-position (CF₂H or CF₃) significantly enhances thermal stability and bioavailability compared to non-fluorinated analogs .
Electrophilicity : The carbonyl chloride group in the target compound enables facile derivatization into amides or esters, critical for drug/agrochemical synthesis .
Bioactivity Trends : Chlorophenyl or trifluoromethyl substituents correlate with improved antimicrobial or antiparasitic activity .
Biological Activity
7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of anti-inflammatory effects. This article reviews the synthesis, biological activity, and structure-activity relationships (SAR) associated with this compound based on various studies.
Synthesis
The synthesis of this compound involves multi-step reactions that typically include the formation of the triazole and pyrimidine rings. Recent advancements in synthetic methodologies have improved yields and purity of this compound.
Anti-inflammatory Activity
Research indicates that this compound exhibits significant anti-inflammatory properties. In vitro studies have shown that it inhibits cyclooxygenase-2 (COX-2), an enzyme associated with inflammation. The compound's IC50 values against COX-2 are comparable to those of established anti-inflammatory drugs such as celecoxib.
The compound was also tested in vivo using carrageenan-induced paw edema models in rats, showing a significant reduction in edema comparable to indomethacin.
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural components. The presence of difluoromethyl and methyl groups at specific positions enhances its potency against COX-2 while minimizing side effects associated with COX-1 inhibition.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study on COX Inhibition : A study investigated the anti-inflammatory effects of various derivatives of triazolo-pyrimidines, including the target compound. Results indicated that modifications to the triazole ring significantly affected COX-2 inhibition potency.
- Findings : The compound demonstrated superior selectivity for COX-2 over COX-1 with minimal gastrointestinal toxicity.
-
In Vivo Efficacy : In a rat model for inflammatory pain, administration of the compound resulted in a statistically significant reduction in pain scores compared to control groups treated with saline.
- Results : The treatment group showed a reduction in edema by approximately 62%, indicating strong anti-inflammatory activity.
Q & A
Basic: What are the key considerations for optimizing the synthesis of this compound?
Methodological Answer:
Synthesis optimization requires attention to solvent choice, catalyst efficiency, and reaction time. For example, dimethylformamide (DMF) is commonly used as a solvent due to its high polarity, which facilitates cyclocondensation reactions in triazolo-pyrimidine derivatives . Catalytic bases like triethylamine (0.5 mmol) can enhance reaction rates, while heating at 120°C for 10 hours ensures completion (monitored via TLC) . Recrystallization from ethanol/DMF mixtures improves purity . Alternative protocols using additives (e.g., K₂CO₃ in N,N-dimethylformamide) may also stabilize intermediates during alkylation steps .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Methodological Answer:
Key techniques include:
- Infrared (IR) Spectroscopy : Identifies functional groups (e.g., carbonyl chloride stretch near 1750–1800 cm⁻¹) .
- ¹H/¹³C NMR : Resolves substituent environments. For example, the difluoromethyl group (-CF₂H) shows characteristic splitting patterns in ¹H NMR (δ ~5.5–6.5 ppm) .
- Mass Spectrometry (MS) : Confirms molecular weight (e.g., via ESI-MS) and fragmentation patterns .
Cross-referencing with literature data for analogous triazolo-pyrimidines is essential to validate assignments .
Advanced: How can researchers design experiments to assess the compound’s stability under varying conditions?
Methodological Answer:
Stability studies should follow a split-plot design, as seen in environmental chemical research :
- Variables : pH (3–10), temperature (25–80°C), and light exposure.
- Analytical Tools : HPLC to monitor degradation products; FTIR to detect structural changes.
- Control Groups : Include inert atmospheres (N₂) to isolate oxidation effects.
For hydrolytic stability, incubate the compound in buffered solutions and quantify residual intact compound via LC-MS .
Advanced: What strategies resolve contradictions in bioactivity data for triazolo-pyrimidine derivatives?
Methodological Answer:
Contradictions often arise from assay conditions or impurity profiles. To address this:
- Reproducibility Checks : Re-synthesize the compound using validated protocols (e.g., recrystallization from methanol for high purity) .
- Dose-Response Curves : Test across a wide concentration range (nM–μM) to identify non-linear effects .
- Target Validation : Use enzyme inhibition assays (e.g., HMG-CoA reductase or COX-2) with positive controls (e.g., known inhibitors from ).
Advanced: How can computational methods elucidate reaction mechanisms involving this compound?
Methodological Answer:
Density Functional Theory (DFT) and Time-Dependent DFT (TDDFT) are critical for modeling reaction pathways. For example:
- Nucleophilic Substitution : Calculate activation energies for acyl chloride reactions with amines or alcohols.
- Fluorescence Sensing : Model electron transfer processes using TDDFT, as applied to similar triazolo-pyrimidine probes .
Software like Gaussian or ORCA can simulate intermediates and transition states, validated against experimental spectral data .
Basic: How to address solubility challenges during in vitro assays?
Methodological Answer:
- Solvent Screening : Test DMSO, ethanol, or DMF at <1% v/v to avoid cytotoxicity.
- Surfactant Use : Add Tween-80 (0.01% w/v) to aqueous buffers for colloidal stabilization.
- Pro-drug Derivatization : Synthesize ester or amide analogs (e.g., ethyl carboxylate derivatives ) to improve hydrophilicity.
Advanced: What methodologies assess environmental persistence and ecotoxicological risks?
Methodological Answer:
Adopt frameworks from long-term environmental studies :
- Abiotic Degradation : Hydrolysis half-life (t₁/₂) in water at pH 7 and 25°C.
- Biotic Degradation : Use soil microcosms with LC-MS/MS to track metabolite formation.
- Ecotoxicology : Test acute toxicity in Daphnia magna (48-hour LC₅₀) and algal growth inhibition .
Advanced: How to reconcile discrepancies in reported melting points for analogous compounds?
Methodological Answer:
- Purity Verification : Repeat synthesis with rigorous purification (e.g., column chromatography followed by recrystallization ).
- Differential Scanning Calorimetry (DSC) : Compare thermal profiles to detect polymorphic variations.
- Literature Cross-Validation : Reference structurally similar compounds (e.g., pyrazolo[1,5-a]pyrimidines with trifluoromethyl groups ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
